![molecular formula C15H18N4OS B2679598 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone CAS No. 1788557-88-9](/img/structure/B2679598.png)
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone
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Description
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyrrolidine derivatives and is synthesized using a specific method.
Scientific Research Applications
Synthesis and Biological Activities
- Antibacterial and Plant Growth Regulatory Activities : Research on 1H-1,2,4-triazole derivatives containing pyridine units has shown that these compounds exhibit antibacterial and antifungal activities, as well as plant growth regulatory effects. This highlights the potential of triazole-containing compounds in agricultural and pharmaceutical applications (Liu et al., 2007).
Chemical Characterization and Catalytic Behavior
- Catalytic Oxidation and Transfer Hydrogenation : Half-sandwich Ruthenium(II) complexes of 1,2,3-triazole-based organosulfur/-selenium ligands have been explored for catalytic oxidation of alcohols and transfer hydrogenation of ketones. These studies indicate the relevance of triazole derivatives in catalysis and organic synthesis (Saleem et al., 2013).
Luminescence and Material Science
- Photoluminescence : New Zn complexes based on 1,2,4-triazoles have been synthesized, showcasing strong green–blue luminescence. This property is significant for the development of new materials with potential applications in sensing, imaging, and optoelectronic devices (Gusev et al., 2011).
Corrosion Inhibition
- Mild Steel Protection in Acidic Medium : Triazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments. The findings show that these compounds can effectively protect steel, highlighting their potential in industrial applications to prevent corrosion (Ma et al., 2017).
Extraction and Separation Technologies
- Selective Extraction of Americium(III) : Research on new bis(triazinyl) pyridines for the selective extraction of americium(III) from europium(III) in nitric acid has demonstrated the potential of triazole derivatives in the nuclear fuel cycle and waste management, offering a method to separate valuable or hazardous components (Hudson et al., 2006).
properties
IUPAC Name |
2-benzylsulfanyl-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c20-15(12-21-11-13-4-2-1-3-5-13)18-8-6-14(10-18)19-9-7-16-17-19/h1-5,7,9,14H,6,8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLECSLXHSKWUMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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